Cas no 106797-69-7 (Benzenepropanol,3-phenoxy-)

ベンゼンプロパノール、3-フェノキシ-は、芳香族アルコールの一種であり、フェノキシ基とプロパノール基を有する有機化合物です。この化合物は、高い熱安定性と化学的安定性を示し、溶媒や中間体としての利用が可能です。特に、香料や医薬品中間体の合成において有用な特性を持ち、反応性の調整が容易であることが特徴です。また、極性溶媒への溶解性が良好であり、有機合成プロセスにおける多様な応用が期待されます。その分子構造は、官能基の位置により選択的な反応を可能にし、精密化学製品の製造において優位性を発揮します。

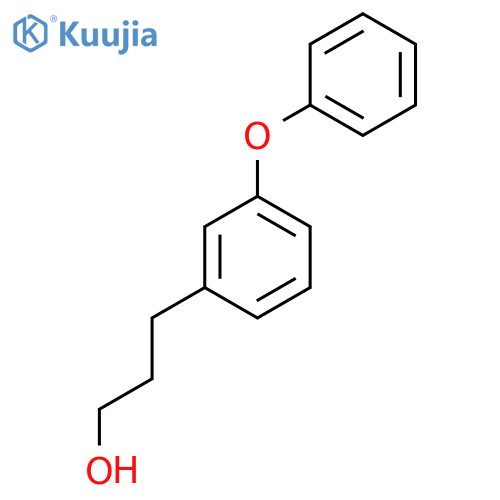

Benzenepropanol,3-phenoxy- structure

商品名:Benzenepropanol,3-phenoxy-

CAS番号:106797-69-7

MF:C15H16O2

メガワット:228.286344528198

MDL:MFCD09028720

CID:127312

PubChem ID:11775947

Benzenepropanol,3-phenoxy- 化学的及び物理的性質

名前と識別子

-

- Benzenepropanol,3-phenoxy-

- 3-(3-PHENOXY-PHENYL)-PROPAN-1-OL

- 3-(3-Phenoxyphenyl)-1-propanol

- 3-(3-phenoxyphenyl)propan-l-ol

- 3-(3-phenoxyphenyl)propanol

- 3-Phenoxybenzenepropanol

- ACMC-20mala

- AG-D-21453

- AGN-PC-00FX98

- CTK4A4776

- SureCN7774935

- 3-Phenoxy-benzenepropanol

- 3-(3-phenoxyphenyl)propan-1-ol(WXC06283)

- CS-0036778

- DTXSID90472358

- 106797-69-7

- 3-(3-phenoxyphenyl)propan-1-ol

- MFCD09028720

- W13437

- KAZMRBRDDGQJGV-UHFFFAOYSA-N

- AKOS022396630

- AS-58858

- SCHEMBL7774935

-

- MDL: MFCD09028720

- インチ: 1S/C15H16O2/c16-11-5-7-13-6-4-10-15(12-13)17-14-8-2-1-3-9-14/h1-4,6,8-10,12,16H,5,7,11H2

- InChIKey: KAZMRBRDDGQJGV-UHFFFAOYSA-N

- ほほえんだ: O(C1C=CC=CC=1)C1=CC=CC(=C1)CCCO

計算された属性

- せいみつぶんしりょう: 228.11508

- どういたいしつりょう: 228.115029749g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 2

- 重原子数: 17

- 回転可能化学結合数: 5

- 複雑さ: 199

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 29.5Ų

- 疎水性パラメータ計算基準値(XlogP): 3.3

じっけんとくせい

- 密度みつど: 1.104

- ふってん: 367.152°C at 760 mmHg

- フラッシュポイント: 161.733°C

- 屈折率: 1.576

- PSA: 29.46

- LogP: 3.40380

Benzenepropanol,3-phenoxy- 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| A2B Chem LLC | AD65118-250mg |

3-(3-Phenoxyphenyl)propan-1-ol |

106797-69-7 | 97% | 250mg |

$110.00 | 2024-04-20 | |

| 1PlusChem | 1P007UCE-2g |

Benzenepropanol,3-phenoxy- |

106797-69-7 | 96% | 2g |

$315.00 | 2023-12-26 | |

| A2B Chem LLC | AD65118-5g |

3-(3-Phenoxyphenyl)propan-1-ol |

106797-69-7 | 97% | 5g |

$560.00 | 2024-04-20 | |

| 1PlusChem | 1P007UCE-1g |

Benzenepropanol,3-phenoxy- |

106797-69-7 | 96% | 1g |

$178.00 | 2023-12-26 | |

| eNovation Chemicals LLC | D770142-100mg |

Benzenepropanol,3-phenoxy- |

106797-69-7 | 95% | 100mg |

$105 | 2024-06-07 | |

| eNovation Chemicals LLC | D770142-2g |

Benzenepropanol,3-phenoxy- |

106797-69-7 | 95% | 2g |

$365 | 2024-06-07 | |

| eNovation Chemicals LLC | D770142-2g |

Benzenepropanol,3-phenoxy- |

106797-69-7 | 95% | 2g |

$535 | 2025-02-20 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1107418-1g |

3-(3-Phenoxyphenyl)propan-1-ol |

106797-69-7 | 95% | 1g |

¥3326.00 | 2024-08-09 | |

| eNovation Chemicals LLC | D770142-5g |

Benzenepropanol,3-phenoxy- |

106797-69-7 | 95% | 5g |

$570 | 2024-06-07 | |

| eNovation Chemicals LLC | D770142-1g |

Benzenepropanol,3-phenoxy- |

106797-69-7 | 95% | 1g |

$295 | 2025-02-21 |

Benzenepropanol,3-phenoxy- 関連文献

-

Jangam Lakshmidevi,Rama Moorthy Appa,Bandameeda Ramesh Naidu,S. Siva Prasad,Loka Subramanyam Sarma,Katta Venkateswarlu Chem. Commun., 2018,54, 12333-12336

-

Y. Guo,J.-M. Basset,H. Kameyama Chem. Commun., 2015,51, 12044-12047

-

Ying-Ying Liu,Jian-Fang Ma,Jin Yang,Ji-Cheng Ma,Guang-Ju Ping CrystEngComm, 2008,10, 565-572

-

Raphaela Araujo Mantovani,Ângelo Luiz Fazani Cavallieri,Flavia Maria Netto,Rosiane Lopes Cunha Food Funct., 2013,4, 1322-1331

106797-69-7 (Benzenepropanol,3-phenoxy-) 関連製品

- 5406-18-8(3-(4-Methoxyphenyl)-1-propanol)

- 22135-50-8(1-(4-methoxyphenyl)butan-1-ol)

- 1595954-93-0(1-(furan-2-yl)-3-(oxolan-3-yl)propane-1,3-dione)

- 2228435-20-7(4-(oxiran-2-yl)methyl-3-(trifluoromethyl)-1H-pyrazole)

- 2386238-49-7(3-({[(9H-fluoren-9-yl)methoxy]carbonyl}(2-nitrophenyl)amino)propanoic acid)

- 1904577-98-5(Tert-butyl 3-amino-3-(naphthalen-1-yl)propanoate)

- 1443341-38-5(furan-2-yl-(3-propan-2-yloxyphenyl)methanol)

- 2172528-75-3(4-(1-Aminocycloheptyl)-1-methylpiperidin-4-ol)

- 1337458-03-3(3-(3,4,5-trifluorophenyl)methylpiperidine)

- 2172245-32-6(2-(N-benzyl-1-{4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylphenyl}formamido)acetic acid)

推奨される供給者

Chong Da Prostaglandin Fine Chemicals Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Hangzhou Runyan Pharmaceutical Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Taian Jiayue Biochemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Wuhan Comings Biotechnology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量